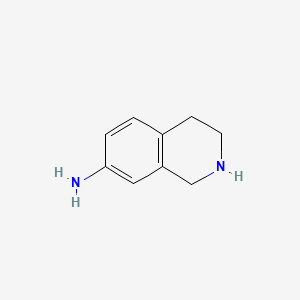

1,2,3,4-Tetrahydroisoquinolin-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDBFRQSKKEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468967 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72299-68-4 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of 1,2,3,4-Tetrahydroisoquinolin-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinolin-7-amine is a heterocyclic amine belonging to the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a prevalent structural motif in a wide array of natural products and synthetic molecules, many of which exhibit significant biological activities.[1][2] This has made the THIQ nucleus a privileged structure in medicinal chemistry and drug discovery.[3][4] This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its interaction with key neurotransmitter systems. This compound serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[5]

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₉H₁₂N₂.[6] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 72299-68-4 | [6] |

| Molecular Formula | C₉H₁₂N₂ | [6] |

| Molecular Weight | 148.21 g/mol | [5] |

| Appearance | Off-white to brown powder or solid | [5] |

| Melting Point | 110-125 °C | [5] |

| InChI Key | VMEDBFRQSKKEEQ-UHFFFAOYSA-N | [6] |

| SMILES | C1CNCC2=C1C=CC(=C2)N | [6] |

Synthesis

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core can be achieved through several established methods, most notably the Pictet-Spengler and Bischler-Napieralski reactions.[3][7] A general synthetic workflow for obtaining a substituted THIQ is outlined below.

General Synthetic Workflow

Caption: General workflow for THIQ synthesis.

Experimental Protocol: Pictet-Spengler Reaction (Illustrative)

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[8]

Materials:

-

β-(3-aminophenyl)ethylamine (or a suitable precursor that can be converted to the 7-amino derivative)

-

Formaldehyde (or other aldehyde/ketone)

-

Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

Dissolve the β-arylethylamine in the anhydrous solvent.

-

Add the aldehyde or ketone to the solution.

-

Add the acid catalyst and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 1,2,3,4-tetrahydroisoquinoline derivative.

Note: A specific, detailed protocol for the synthesis of this compound was not found in the searched literature. The above is a generalized procedure for the synthesis of the THIQ scaffold.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 148.21.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound are summarized in Table 2.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3400-3250 | Two bands expected for a primary amine |

| C-H (aromatic) | 3100-3000 | Stretching vibrations |

| C-H (aliphatic) | 3000-2850 | Stretching vibrations |

| N-H (amine) | 1650-1580 | Bending vibration (scissoring) |

| C=C (aromatic) | 1600-1450 | Ring stretching vibrations |

| C-N (aromatic amine) | 1335-1250 | Stretching vibration |

| C-N (aliphatic amine) | 1250-1020 | Stretching vibration |

| N-H (amine) | 910-665 | Out-of-plane bending (wagging) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of this compound. While specific, assigned spectra for this exact compound were not found in the searched literature, expected chemical shift ranges for the different protons and carbons can be predicted based on the structure and data from similar compounds.[9][10][11]

Expected ¹H NMR Chemical Shifts:

-

Aromatic protons: Signals in the range of 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern.

-

-CH₂-N-CH₂- protons: Signals for the two methylene groups in the heterocyclic ring, likely in the range of 2.5-4.0 ppm.

-

-NH- proton (ring): A broad singlet, the chemical shift of which will be solvent-dependent.

-

-NH₂ protons (substituent): A broad singlet, the chemical shift of which will be solvent-dependent.

Expected ¹³C NMR Chemical Shifts:

-

Aromatic carbons: Signals in the range of 110-150 ppm.

-

Aliphatic carbons (-CH₂-): Signals in the range of 25-50 ppm.

Potential Biological Activities and Signaling Pathways

Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have shown significant activity at various G protein-coupled receptors (GPCRs) and neurotransmitter transporters, suggesting that this compound may also interact with these targets.[12][13] The primary areas of interest are the dopaminergic and serotonergic systems.

Interaction with Dopamine Receptors

Several studies have highlighted the affinity of THIQ derivatives for dopamine receptors, particularly the D2 and D3 subtypes.[2][14] These receptors are crucial in regulating motor control, motivation, and reward.[15] The interaction of a ligand with these receptors can initiate a signaling cascade.

Caption: Hypothesized D2-like receptor signaling.

Interaction with Serotonin Receptors and Transporters

The serotonergic system is another likely target for this compound. THIQ derivatives have been shown to bind to various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₇.[13][16] Additionally, some derivatives act as triple reuptake inhibitors, blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Caption: Hypothesized 5-HT receptor signaling.

Neurotransmitter Reuptake Inhibition

The inhibition of neurotransmitter reuptake by blocking transporters like SERT, NET, and DAT leads to an increased concentration of the respective neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Neurotransmitter reuptake inhibition.

Conclusion

This compound is a compound of significant interest due to its structural relation to a class of biologically active molecules. While specific quantitative data on its biological activity and detailed experimental protocols for its synthesis and characterization are not extensively available in the public domain, its chemical properties and the known pharmacology of the THIQ scaffold strongly suggest its potential as a modulator of dopaminergic and serotonergic systems. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a foundational resource for researchers and scientists embarking on the study of this promising molecule.

References

- 1. rsc.org [rsc.org]

- 2. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR spectrum [chemicalbook.com]

- 4. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]

- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]

- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. science24.com [science24.com]

- 12. Structure-5-HT receptor affinity relationship in a new group of 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-7-amine: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinolin-7-amine is a key heterocyclic amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its rigid scaffold and the presence of a primary aromatic amine and a secondary aliphatic amine make it an attractive starting point for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, including experimental protocols and potential applications in neuroscience and pharmacology.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in synthetic and biological studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 148.21 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to brown powder or solid | --INVALID-LINK--[1] |

| Melting Point | 110-125 °C | --INVALID-LINK--[1] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a complete set of assigned spectra for this specific compound is not publicly available, typical spectral features can be inferred from related structures and general principles of spectroscopy.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR spectral data with peak assignments for this compound are not currently published. However, spectra for the parent compound, 1,2,3,4-tetrahydroisoquinoline, are available and can serve as a reference for interpreting the spectra of its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amines, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): Mass spectral data, specifically from GC-MS analysis, is available for this compound, which would show the molecular ion peak corresponding to its molecular weight.

Synthesis and Reactivity

The most common and versatile method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

For the synthesis of this compound, a suitable starting material would be a phenylethylamine derivative with a protected amino group at the meta position, which is then deprotected after the formation of the tetrahydroisoquinoline ring.

The amino group at the 7-position and the secondary amine in the heterocyclic ring are the primary sites of reactivity, allowing for a wide range of chemical modifications to generate diverse libraries of compounds for drug discovery.

Biological Activity and Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroisoquinoline are known to interact with various targets in the central nervous system, particularly monoamine neurotransmitter systems. While specific studies on this compound are limited, the core structure is a known pharmacophore for dopaminergic, serotonergic, and adrenergic receptors.

Potential Interactions with Monoamine Systems:

The modulation of these signaling pathways suggests that derivatives of this compound could have potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia. Further research is needed to elucidate the specific interactions and functional effects of this compound on these and other biological targets.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Potentiometric titration is a standard method for its determination.

Determination of Solubility by the Shake-Flask Method

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a reliable technique for measuring the thermodynamic solubility of a compound.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutics targeting the central nervous system. This guide has provided a summary of its known physical and chemical properties, highlighted its potential biological activities, and outlined standard experimental protocols for the determination of key physicochemical parameters. Further detailed experimental characterization and biological evaluation are warranted to fully explore the therapeutic potential of this and related compounds.

References

Spectroscopic and Mass Spectrometric Analysis of 1,2,3,4-Tetrahydroisoquinolin-7-amine: A Technical Overview

Introduction

This technical guide provides a detailed overview of the spectroscopic and mass spectrometric data for 1,2,3,4-tetrahydroisoquinolin-7-amine. While direct experimental spectra for this specific compound are not widely available in public databases, this document presents predicted data based on the analysis of the parent compound, 1,2,3,4-tetrahydroisoquinoline, and the known effects of an amino substituent on the aromatic ring. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for the characterization of this and related compounds.

Molecular Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₉H₁₂N₂[1]

-

Molecular Weight: 148.20 g/mol [1]

-

CAS Number: 72299-68-4[1]

Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR data for this compound, alongside the experimental data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, for comparative purposes.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shift Data

| Proton Assignment | 1,2,3,4-Tetrahydroisoquinoline (Experimental) | This compound (Predicted) |

| H-1 | 4.05 ppm (s, 2H) | ~3.9-4.1 ppm (s, 2H) |

| H-3 | 3.16 ppm (t, J = 5.9 Hz, 2H) | ~3.0-3.2 ppm (t, 2H) |

| H-4 | 2.80 ppm (t, J = 5.9 Hz, 2H) | ~2.7-2.9 ppm (t, 2H) |

| Aromatic H (H-5, H-6, H-8) | 6.9-7.1 ppm (m, 3H) | H-5: ~6.8-7.0 ppm (d) H-6: ~6.4-6.6 ppm (dd) H-8: ~6.5-6.7 ppm (d) |

| NH (amine) | 2.15 ppm (s, 1H) | ~3.5-4.5 ppm (br s, 2H) |

| NH (tetrahydroisoquinoline) | - | ~1.5-2.5 ppm (br s, 1H) |

Note: Predicted shifts are estimations. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data

| Carbon Assignment | 1,2,3,4-Tetrahydroisoquinoline (Experimental) | This compound (Predicted) |

| C-1 | 46.9 ppm | ~46-48 ppm |

| C-3 | 42.5 ppm | ~42-44 ppm |

| C-4 | 29.2 ppm | ~28-30 ppm |

| C-4a | 134.6 ppm | ~125-128 ppm |

| C-5 | 128.8 ppm | ~127-129 ppm |

| C-6 | 126.3 ppm | ~115-118 ppm |

| C-7 | 125.8 ppm | ~145-148 ppm (C-NH₂) |

| C-8 | 125.6 ppm | ~114-117 ppm |

| C-8a | 132.9 ppm | ~130-133 ppm |

Note: Predicted shifts are estimations and are influenced by the strong electron-donating effect of the amino group.

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.1000 g/mol (exact mass)[1] |

| Expected M+ Peak | m/z 148 |

| Predicted Fragmentation | Common fragments would likely arise from the loss of groups from the tetrahydroisoquinoline core. A significant fragment would be expected at m/z 131, corresponding to the loss of the amino group from the aromatic ring, and at m/z 117, resulting from benzylic cleavage. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic and mass spectrometric data.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can affect chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to one peak per carbon.[3]

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[3][4]

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5]

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques.[6]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. epfl.ch [epfl.ch]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

"discovery and isolation of 7-amino-substituted THIQs"

An In-Depth Technical Guide to the Discovery and Isolation of 7-Amino-Substituted Tetrahydroisoquinolines

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural alkaloids and synthetic molecules of pharmaceutical importance.[1][2] This privileged scaffold is associated with a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The introduction of an amino substituent, particularly at the 7-position of the THIQ ring, offers a valuable handle for further structural modification and can significantly influence the molecule's pharmacological profile. This guide provides a comprehensive overview of the discovery, synthesis, and isolation of 7-amino-substituted THIQs, tailored for researchers and professionals in drug development.

The discovery of amino-substituted THIQs is intrinsically linked to synthetic strategies aimed at expanding the chemical diversity of this alkaloid family.[2] Early methods focused on classical reactions like the Pictet-Spengler condensation, while modern approaches increasingly utilize efficient multi-component reactions (MCRs) to generate complex THIQ derivatives in a single step.[1] These strategies allow for the systematic introduction of various substituents to probe structure-activity relationships (SAR).

Synthetic Strategies for Amino-Substituted THIQs

The synthesis of amino-substituted THIQs can be achieved through several methodologies. A particularly efficient approach is the one-pot, multi-component reaction, which combines multiple reactants to form the desired product with high atom economy.

Key Synthetic Approach: Multi-Component Reaction (MCR)

A robust method for synthesizing highly functionalized, amino-substituted THIQs involves the condensation of an N-substituted piperidin-4-one, malononitrile, and a β-nitrostyrene derivative.[1] This reaction proceeds through a cascade of events including a Knoevenagel condensation, Michael addition, and a Thorpe-Ziegler cyclization to construct the THIQ framework.

Experimental Protocol: Synthesis of 6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile

This protocol is adapted from a reported synthesis of analogous compounds and serves as a representative example for the class.[1]

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

N-methyl-4-piperidone

-

Malononitrile

-

Catalyst (e.g., Piperidine)

-

Solvent (e.g., Ethanol)

Procedure:

-

A mixture of the aromatic aldehyde (1.0 mmol), N-methyl-4-piperidone (1.0 mmol), and malononitrile (2.0 mmol) is prepared.

-

The mixture is subjected to solvent-free conditions or refluxed in a suitable solvent like ethanol with a catalytic amount of piperidine.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials and byproducts.

-

The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure amino-substituted THIQ derivative.

Visualization of Synthetic and Isolation Workflows

To clarify the experimental process, the following diagrams illustrate the logical flow of the synthesis and subsequent purification steps.

Caption: Multi-Component Reaction (MCR) workflow for THIQ synthesis.

Caption: General workflow for the isolation and purification of THIQs.

Isolation and Purification

The isolation of amino-substituted THIQs from the reaction mixture is critical for obtaining high-purity material suitable for biological evaluation and further studies. The primary methods employed are crystallization and chromatography.

Experimental Protocol: Purification

1. Recrystallization:

-

The crude solid product is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., Ethanol, Methanol, or Ethyl Acetate).

-

Insoluble impurities are removed by hot filtration.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

2. Column Chromatography:

-

For compounds that are difficult to purify by recrystallization alone, silica gel column chromatography is the method of choice.

-

A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.

-

The crude product is dissolved in a minimal amount of solvent and adsorbed onto a small amount of silica gel.

-

The adsorbed material is loaded onto the top of the packed column.

-

The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified compound.

3. Ion-Exchange Chromatography: For compounds with basic amino groups, ion-exchange chromatography can be a powerful purification tool.[5][6]

-

An aqueous solution of the crude product is passed through a column containing a strongly acidic cation-exchange resin.[6]

-

The amino-THIQ, being basic, binds to the resin while neutral impurities pass through.

-

The column is washed with deionized water.

-

The pure amino-THIQ is then eluted from the resin using an aqueous solution of a base, such as ammonia.

-

The eluate is collected and the solvent is removed to yield the purified product.

Data Presentation

Quantitative data from the synthesis of a series of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles are summarized below. Yields for these types of multi-component reactions are typically high.[1]

| Entry | Aromatic Aldehyde (Ar) | Product | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde | 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile | 92 | 210-212 |

| 2 | 4-Chlorobenzaldehyde | 6-Amino-8-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile | 95 | 225-227 |

| 3 | 4-Methoxybenzaldehyde | 6-Amino-8-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile | 89 | 218-220 |

| 4 | 3-Nitrobenzaldehyde | 6-Amino-2-methyl-8-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile | 85 | 230-232 |

Characterization

The identity and purity of the synthesized 7-amino-substituted THIQs are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Elemental Analysis: Determines the elemental composition (C, H, N) of the molecule, which should match the calculated values for the proposed structure.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as amines (N-H stretch) and nitriles (C≡N stretch).

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]

1,2,3,4-Tetrahydroisoquinolin-7-amine: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature contains limited specific experimental data on the biological activity of 1,2,3,4-tetrahydroisoquinolin-7-amine. This guide provides a comprehensive overview of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a well-established privileged structure in medicinal chemistry, to infer the potential utility and research directions for this compound.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products and synthetic molecules of significant pharmacological interest.[1][2][3] THIQ-based compounds have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, neuroprotective, antimicrobial, and cardiovascular effects.[2][3][4] This has established the THIQ scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.

This technical guide focuses on this compound, a specific analog within this important chemical class. While direct research on this compound is sparse, its structural features suggest it is a valuable tool for chemical biology and drug development. This document will summarize the known properties of this compound and extrapolate its potential based on the rich pharmacology of the parent THIQ scaffold and its derivatives.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂ | [5] |

| Molecular Weight | 148.20 g/mol | [5] |

| CAS Number | 72299-68-4 | [6] |

| IUPAC Name | This compound | [5] |

| SMILES | C1CNCC2=C1C=CC(=C2)N | [5] |

| InChI Key | VMEDBFRQSKKEEQ-UHFFFAOYSA-N | [5] |

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

Pictet-Spengler Reaction

This is a condensation reaction between a β-phenylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2] The presence of electron-donating groups on the phenyl ring of the β-phenylethylamine facilitates the reaction.[2]

Generalized Experimental Protocol for Pictet-Spengler Reaction:

-

Reaction Setup: A solution of the appropriately substituted β-phenylethylamine and an aldehyde (e.g., formaldehyde or a protected equivalent) is prepared in a suitable solvent (e.g., water, ethanol, or toluene).

-

Acid Catalysis: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is added to the reaction mixture.

-

Heating: The mixture is typically heated to reflux for several hours to drive the reaction to completion.

-

Work-up and Purification: Upon cooling, the reaction mixture is neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Bischler-Napieralski Reaction

This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline intermediate.[2] This intermediate is then reduced to the corresponding THIQ.[2]

Generalized Experimental Protocol for Bischler-Napieralski Reaction and Reduction:

-

Amide Formation: The starting β-phenylethylamine is acylated with an appropriate acyl chloride or anhydride to form the corresponding amide.

-

Cyclization: The amide is treated with a dehydrating agent (e.g., POCl₃) in an inert solvent (e.g., toluene or acetonitrile) and heated to effect cyclization to the 3,4-dihydroisoquinoline.

-

Reduction: The resulting 3,4-dihydroisoquinoline intermediate is then reduced to the THIQ using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Work-up and Purification: The reaction is quenched, and the product is isolated by extraction. Purification is typically achieved by chromatography or recrystallization.

Biological Activities of the 1,2,3,4-Tetrahydroisoquinoline Scaffold

The THIQ scaffold is a versatile pharmacophore, with derivatives exhibiting a broad range of biological activities. The following sections summarize some of the key therapeutic areas where THIQ derivatives have shown promise.

Central Nervous System Activity

THIQ derivatives are well-known for their interactions with various components of the central nervous system, particularly neurotransmitter systems.

-

Dopamine Receptor Modulation: Numerous THIQ derivatives have been synthesized and evaluated as ligands for dopamine receptors. For instance, certain derivatives show high affinity and selectivity for the D₃ receptor, which is a target for the treatment of substance abuse and psychotic disorders.[8][9] The substitution pattern on the THIQ ring system is crucial for achieving this selectivity.[10] Some 1,1-dialkyl-THIQ derivatives have also been reported to possess potent dopamine D₂ receptor-blocking activity.[11]

-

Serotonin Receptor Modulation: The THIQ scaffold has been incorporated into ligands targeting serotonin receptors. For example, some THIQ derivatives have been identified as potent ligands for the 5-HT₇ receptor, which is implicated in depression, anxiety, and cognitive disorders.[12]

-

Monoamine Oxidase (MAO) Inhibition: Several THIQ derivatives, including the endogenous neuroprotectant 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), are known to be inhibitors of monoamine oxidase (MAO-A and MAO-B).[13] MAO is a key enzyme in the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[14] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[13][14]

The potential interaction of THIQ derivatives with monoaminergic systems is depicted in the following signaling pathway diagram.

Anticancer Activity

The THIQ scaffold is present in several natural and synthetic compounds with potent anticancer properties.[4] For example, Trabectedin (Yondelis®), a marine-derived THIQ alkaloid, is an approved anticancer drug.[9] Synthetic THIQ derivatives have been investigated as inhibitors of various cancer-related targets.

The table below presents some examples of THIQ derivatives with reported anticancer activity.

| Compound Class | Target/Activity | IC₅₀/Ki | Reference |

| 1,2,3,4-Tetrahydroisoquinolines | KRas Inhibition (Colon Cancer Cell Lines) | Moderate to high activity | [9] |

| Thieno[2,3-c]isoquinolines | CDK2 Inhibition (A549 Lung Cancer Cells) | IC₅₀ = 0.155 µM (for compound 7e) | [15] |

| Thieno[2,3-c]isoquinolines | DHFR Inhibition (MCF7 Breast Cancer Cells) | IC₅₀ = 0.170 µM (for compound 8d) | [15] |

Antimicrobial Activity

THIQ derivatives have also been explored for their potential as antimicrobial agents.[2] Some have shown activity against various bacterial and fungal strains. For example, certain C1-substituted THIQs have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[16]

Structure-Activity Relationships (SAR)

The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline ring system.

-

Positions 6 and 7: Substitution at these positions with hydroxyl or methoxy groups is a common feature in many biologically active THIQs, particularly those targeting dopamine receptors.[9][10] These groups can act as hydrogen bond donors or acceptors, facilitating binding to the receptor's active site.[9]

-

Position 1: The substituent at the C1 position often plays a critical role in determining the pharmacological profile. For example, the introduction of aryl groups at this position has been a key strategy in the development of ligands for CNS targets.[1]

-

Position 2 (Nitrogen): The nitrogen atom is a key feature for the basicity of the molecule and can be substituted to modulate properties such as lipophilicity and target engagement.

Potential of this compound as a Research Chemical

Given the rich pharmacology of the THIQ scaffold, this compound represents a valuable, yet underexplored, research chemical. The presence of the amino group at the 7-position offers several opportunities for further chemical modification and investigation:

-

Scaffold for Library Synthesis: The primary amine at the 7-position is a versatile functional handle for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and sulfonylation. This would allow for a systematic exploration of the structure-activity relationships associated with substitution at this position.

-

Probe for Biological Targets: Based on the activities of other THIQs, it is plausible that this compound itself or its simple derivatives could exhibit affinity for dopamine receptors, serotonin receptors, or MAO. Screening this compound against a panel of CNS targets would be a logical first step in elucidating its biological profile.

-

Starting Material for Novel Therapeutics: The combination of the privileged THIQ core with a reactive amino group makes this compound an attractive starting point for the design of novel therapeutic agents in areas such as neurodegenerative diseases, psychiatric disorders, and oncology.

Conclusion

While specific biological data for this compound is currently limited in the public domain, the extensive body of research on the 1,2,3,4-tetrahydroisoquinoline scaffold strongly suggests its potential as a valuable research chemical. Its structural features make it a prime candidate for further investigation and a versatile building block for the synthesis of new bioactive molecules. Future research should focus on the systematic evaluation of its pharmacological profile and the exploration of its potential in various therapeutic areas. This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this and other related THIQ derivatives.

References

- 1. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fundamental Chemistry of the 7-Amino-THIQ Scaffold: An In-depth Technical Guide

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic molecules of significant medicinal importance. The introduction of an amino group at the 7-position of the THIQ core (7-amino-THIQ) offers a valuable vector for chemical modification, enabling the exploration of new chemical space and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental chemistry of the 7-amino-THIQ scaffold, including its synthesis, chemical properties, and its role as a pharmacophore, with a focus on its interaction with dopaminergic and serotonergic systems.

Synthesis of the 7-Amino-THIQ Scaffold

The synthesis of the 7-amino-THIQ scaffold can be approached through several strategic routes, primarily involving the construction of the THIQ core followed by the introduction or unmasking of the 7-amino group. Key synthetic methodologies include the Pictet-Spengler and Bischler-Napieralski reactions.

A common strategy involves the synthesis of a 7-nitro-THIQ precursor, which can then be reduced to the desired 7-amino-THIQ.

Pictet-Spengler Reaction Approach

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline ring system.[1][2][3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1][3] For the synthesis of a 7-nitro-THIQ precursor, a 3-nitro-phenethylamine derivative would be the starting material.

Illustrative Synthetic Workflow for 7-Amino-THIQ via Pictet-Spengler Reaction:

Caption: Pictet-Spengler synthesis of 7-amino-THIQ.

Bischler-Napieralski Reaction Approach

The Bischler-Napieralski reaction provides an alternative route to the THIQ skeleton through the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). This initially forms a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.

Illustrative Synthetic Workflow for 7-Amino-THIQ via Bischler-Napieralski Reaction:

Caption: Bischler-Napieralski synthesis of 7-amino-THIQ.

Chemical Properties and Reactivity

The 7-amino-THIQ scaffold possesses two key reactive centers: the secondary amine within the heterocyclic ring and the primary aromatic amine at the 7-position.

-

N-2 Amine: The secondary amine at the 2-position is nucleophilic and can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. This position is a common point of diversification in drug discovery programs.

-

C-7 Amino Group: The aromatic amine at the 7-position can undergo reactions typical of anilines. It can be diazotized and converted to other functional groups (e.g., hydroxyl, cyano, halo). It can also be acylated or alkylated, although its reactivity is influenced by the electronic nature of the THIQ ring system. The presence of the electron-donating amino group activates the aromatic ring towards electrophilic substitution.

Biological Significance and Interaction with Receptors

Derivatives of the THIQ scaffold are known to interact with a variety of biological targets, with a significant number of compounds showing affinity for dopamine and serotonin receptors.[4] The 7-amino group can serve as a key interaction point with receptor binding sites or as a handle for further functionalization to modulate potency and selectivity.

Dopaminergic and Serotonergic Activity

Several studies have highlighted the potential of THIQ derivatives as ligands for dopamine and serotonin receptors.[4] While specific quantitative data for a broad range of 7-amino-THIQ derivatives is not extensively available in the public domain, the structurally related aminotetralins are well-characterized as dopaminergic and serotonergic ligands. This suggests that the 7-amino-THIQ scaffold is a promising starting point for the design of novel CNS-active agents.

Table 1: Representative Biological Activities of THIQ Derivatives

| Compound/Class | Target(s) | Activity (Ki, IC50, etc.) | Reference |

| Benzylisoquinoline derivatives | Dopamine and Serotonin Receptors | Nanomolar to micromolar range | [4] |

| 6-Amino-5,6,7,8-tetrahydroquinoline derivatives | Dopamine D1 and D2 receptors | - | Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - AIR Unimi |

| 7-substituted-THIQ derivatives | Orexin 1 Receptor | Ke values in nanomolar range | Biological Activities of Tetrahydroisoquinolines Derivatives |

Signaling Pathways

Given the interaction of THIQ derivatives with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, their mechanism of action is expected to involve the modulation of downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway:

The D2 receptor is a Gi/o-coupled receptor. Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events.

Caption: Agonist-induced Dopamine D2 receptor signaling.

Serotonin 5-HT2A Receptor Signaling Pathway:

The 5-HT2A receptor is a Gq-coupled receptor. Agonist binding initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Agonist-induced Serotonin 5-HT2A receptor signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of 7-amino-THIQ derivatives. Below are generalized procedures for key synthetic steps and biological assays.

General Procedure for the Reduction of a 7-Nitro-THIQ Derivative

Objective: To reduce the nitro group of a 7-nitro-THIQ precursor to the corresponding 7-amino-THIQ.

Materials:

-

7-Nitro-1,2,3,4-tetrahydroisoquinoline derivative

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)

-

Hydrogen gas (if using Pd/C)

-

Hydrochloric acid (if using SnCl₂)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure (Catalytic Hydrogenation):

-

Dissolve the 7-nitro-THIQ derivative in ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-THIQ derivative.

-

Purify the product by column chromatography or recrystallization as needed.

Procedure (Tin(II) Chloride Reduction):

-

Suspend the 7-nitro-THIQ derivative in ethanol.

-

Add an excess of SnCl₂ dihydrate and concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

General Protocol for Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a 7-amino-THIQ derivative for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor

-

Radioligand (e.g., [³H]spiperone)

-

Non-specific binding agent (e.g., haloperidol)

-

Test compound (7-amino-THIQ derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding agent.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

General Protocol for Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)

Objective: To determine the functional activity (e.g., EC50) of a 7-amino-THIQ derivative at the serotonin 5-HT2A receptor.

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compound (7-amino-THIQ derivative)

-

Reference agonist (e.g., serotonin)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Plate the cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound and the reference agonist.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the test compound or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Determine the peak fluorescence response for each concentration.

-

Plot the response as a function of the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The 7-amino-THIQ scaffold represents a versatile and valuable platform for the design and synthesis of novel bioactive molecules. Its straightforward synthesis, amenable reactivity, and the proven track record of the broader THIQ class of compounds in modulating key CNS targets make it an attractive starting point for drug discovery campaigns. Further exploration of the structure-activity relationships of 7-amino-THIQ derivatives, particularly with respect to their interactions with dopamine and serotonin receptors, holds significant promise for the development of new therapeutics for a range of neurological and psychiatric disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers venturing into the rich and rewarding chemistry of the 7-amino-THIQ scaffold.

References

Exploring the Chemical Space of 7-Amino-Tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The 7-amino substitution on this scaffold provides a key vector for chemical modification, allowing for the exploration of a vast chemical space and the development of potent and selective therapeutic agents. This technical guide delves into the synthesis, biological activities, and structure-activity relationships (SAR) of 7-amino-tetrahydroisoquinoline derivatives, providing a comprehensive resource for researchers in drug discovery.

Synthesis of the 7-Amino-Tetrahydroisoquinoline Core

The synthesis of the 7-amino-tetrahydroisoquinoline core can be efficiently achieved through a two-step process involving the nitration of a suitable isoquinoline precursor followed by reduction of the nitro group. Classical methods for the formation of the tetrahydroisoquinoline ring system, such as the Pictet-Spengler and Bischler-Napieralski reactions, are foundational to this approach.

A general synthetic workflow is outlined below:

Initial Bioactivity Assessment of 1,2,3,4-Tetrahydroisoquinolin-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. This technical guide outlines a comprehensive initial bioactivity assessment for a specific analog, 1,2,3,4-tetrahydroisoquinolin-7-amine. While direct biological data for this compound is not extensively available in public literature, this document provides a proposed workflow for its initial screening based on the known activities of structurally related THIQ derivatives. This guide details experimental protocols for evaluating its potential anticancer properties and its interaction with key central nervous system targets, namely dopamine and serotonin receptors. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers initiating the pharmacological investigation of this and similar novel chemical entities.

Introduction to the 1,2,3,4-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic system is a core component of a wide array of natural alkaloids and synthetic molecules that exhibit significant pharmacological properties. THIQ-based compounds have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, antifungal, and neuropharmacological effects. Their structural rigidity and ability to present substituents in a defined three-dimensional space make them attractive scaffolds for the design of ligands for various biological targets.

This guide focuses on the initial bioactivity assessment of a specific derivative, This compound . The presence of an amino group at the 7-position of the THIQ core suggests the potential for interactions with biological targets that recognize aminergic pharmacophores, such as G-protein coupled receptors (GPCRs) in the central nervous system. Furthermore, the THIQ nucleus itself is implicated in cytotoxic activities against cancer cell lines. Therefore, a primary bioactivity screening of this compound would logically focus on these two areas.

Proposed Initial Bioactivity Screening Workflow

The following workflow is proposed for a comprehensive initial assessment of the biological activities of this compound.

Methodological & Application

Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinolin-7-amine in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1,2,3,4-tetrahydroisoquinoline scaffold, with a specific focus on 7-amino substituted derivatives, in the context of fragment-based drug discovery (FBDD). Detailed protocols for screening and hit-to-lead development are provided, based on established methodologies for kinase inhibitors.

Introduction to 1,2,3,4-Tetrahydroisoquinoline in FBDD

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and clinically approved drugs. Its rigid, three-dimensional structure and synthetic tractability make it an ideal starting point for FBDD campaigns. The 7-amino substitution provides a key vector for chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) and the optimization of initial fragment hits into potent and selective lead compounds.

A notable application of substituted isoquinolines in FBDD is in the discovery of protein kinase inhibitors. A "fragment-merging" strategy, which involves screening a library of monosubstituted isoquinoline fragments and then combining the hits into a single, more potent molecule, has been successfully employed to identify novel inhibitors of Protein Kinase C ζ (PKCζ).[1][2] This approach is particularly valuable when structural information of the target protein is unavailable.[1]

Application Note 1: Fragment Library Design and Primary Screening

The success of an FBDD campaign relies heavily on the quality of the fragment library. For targeting protein kinases, a library of monosubstituted isoquinolines, including derivatives functionalized at the 7-position, serves as an excellent starting point.[1]

Key Characteristics of a 1,2,3,4-Tetrahydroisoquinolin-7-amine Fragment Library:

-

Low Molecular Weight: Fragments should adhere to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

-

Structural Diversity: The library should contain a variety of substituents at the 7-amino position to explore different chemical spaces.

-

Solubility: Fragments must be soluble at the high concentrations typically used in biophysical screening assays.

Protocol 1: Biochemical Screening of a Tetrahydroisoquinoline Fragment Library against a Protein Kinase

This protocol outlines a typical biochemical assay for the primary screening of a fragment library against a target kinase, such as PKCζ.

Materials:

-

Target kinase (e.g., recombinant human PKCζ)

-

Kinase substrate (e.g., a fluorescently labeled peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound fragment library dissolved in DMSO

-

384-well microplates

-

Plate reader capable of detecting fluorescence

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the target kinase in assay buffer.

-

Prepare a stock solution of the kinase substrate in assay buffer.

-

Prepare a stock solution of ATP at a concentration close to its Km value for the target kinase.

-

Dilute the fragment library compounds to the desired screening concentration (typically 100 µM - 1 mM) in assay buffer containing a final DMSO concentration of 1%.

-

-

Assay Setup:

-

Add 5 µL of the diluted fragment compounds to the wells of a 384-well plate.

-

Include positive controls (known inhibitor) and negative controls (DMSO only).

-

Add 5 µL of the target kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the kinase substrate and ATP.

-

-

Data Acquisition and Analysis:

-

Incubate the plate at 30°C for 1 hour.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each fragment relative to the controls.

-

Fragments showing significant inhibition (e.g., >30%) are considered primary hits.

-

Application Note 2: Hit Validation and Hit-to-Lead Optimization using a Fragment-Merging Strategy

Primary hits from the biochemical screen require validation to eliminate false positives and to characterize their binding. A fragment-merging strategy can then be employed to rapidly develop more potent inhibitors.[1][2]

Protocol 2: Hit Validation and Elaboration by Fragment Merging

This protocol describes the validation of initial fragment hits and their subsequent merging to generate more potent lead compounds.

1. Hit Validation (Orthogonal Screening):

-

Dose-Response Curves: Confirm the activity of primary hits by generating dose-response curves from the biochemical assay to determine their IC50 values.

-

Biophysical Methods: Employ orthogonal biophysical techniques such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct binding of the fragments to the target protein.

2. Fragment Merging Strategy:

-

Identify Multiple Binding Fragments: From the validated hits, identify two or more monosubstituted isoquinoline fragments that bind to the target kinase. For example, a 5-substituted and a 7-substituted isoquinoline derivative.[1]

-

In Silico Modeling (Optional): If structural information is available, use molecular modeling to predict how the two fragments can be merged into a single molecule that retains the key binding interactions of both original fragments.

-

Synthetic Chemistry: Synthesize a new series of disubstituted isoquinolines that combine the structural features of the initial fragment hits. For instance, synthesize a series of 5,7-disubstituted isoquinolines.[2]

-

SAR Exploration: Evaluate the newly synthesized compounds in the biochemical assay to determine their IC50 values and establish a structure-activity relationship.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from a fragment-merging campaign targeting a protein kinase.

Table 1: Initial Fragment Screening Hits

| Fragment ID | Structure | Substitution Position | IC50 (µM) |

| F1 | 1,2,3,4-Tetrahydroisoquinolin-5-amine | 5 | 500 |

| F2 | This compound | 7 | 850 |

| F3 | 1,2,3,4-Tetrahydroisoquinolin-6-ol | 6 | >1000 |

| F4 | 1,2,3,4-Tetrahydroisoquinolin-4-carboxamide | 4 | 700 |

Table 2: Potency of Merged 5,7-Disubstituted Tetrahydroisoquinoline Derivatives

| Compound ID | 5-Substituent | 7-Substituent | IC50 (nM) |

| M1 | -NH2 | -NH2 | 500 |

| M2 | -NH-Me | -NH-CO-Ph | 50 |

| M3 | -O-Me | -NH-SO2-Me | 25 |

| M4 (Lead) | -O-Ph | -NH-CO-pyridyl | 5 |

Visualizations

Experimental Workflow for Fragment-Merging

Caption: FBDD workflow using a fragment-merging strategy.

Logical Relationship of Fragment Merging

References

- 1. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]

- 2. Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinolin-7-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the utilization of 1,2,3,4-tetrahydroisoquinolin-7-amine as a key building block in the synthesis and evaluation of a potent neurokinin-1 (NK-1) receptor antagonist. The target compound, 2-(1-(3,5-bis(trifluoromethyl)benzyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazolin-2-yl)-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, demonstrates the utility of the title amine in generating biologically active molecules for potential therapeutic applications, such as antiemetics.

Core Application: Synthesis of a Novel NK-1 Receptor Antagonist

This compound serves as a crucial scaffold for the introduction of pharmacophoric elements that confer high affinity and selectivity for the NK-1 receptor. The primary amino group at the 7-position provides a convenient handle for the attachment of various side chains via amide bond formation, a common and robust reaction in medicinal chemistry.

Logical Workflow for Synthesis and Evaluation

The overall process involves the synthesis of a key carboxylic acid intermediate, followed by its coupling with this compound, and subsequent biological evaluation of the final compound.

Synthesis of 7-Amino-Substituted Tetrahydroisoquinolines via the Pictet-Spengler Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 7-amino-1,2,3,4-tetrahydroisoquinolines using the Pictet-Spengler reaction. The Pictet-Spengler reaction is a robust and widely utilized acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline scaffold.[1][2][3] This method is particularly effective for β-arylethylamines bearing electron-donating substituents on the aromatic ring, which facilitates the electrophilic aromatic substitution step of the reaction mechanism.[4] The resulting 7-amino-tetrahydroisoquinoline derivatives are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates for the synthesis of a wide range of biologically active compounds.

Application Notes

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in numerous natural products and synthetic compounds with significant pharmacological activities.[5][6] The presence of an amino group at the 7-position of the THIQ ring system offers a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Key Applications:

-

Drug Discovery: 7-Amino-THIQs are precursors to compounds targeting a variety of receptors and enzymes. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents, influencing the compound's potency, selectivity, and pharmacokinetic properties.

-

Combinatorial Chemistry: The Pictet-Spengler reaction is amenable to solid-phase synthesis, allowing for the generation of libraries of 7-amino-THIQ derivatives for high-throughput screening.[1]

-

Synthesis of Natural Product Analogs: This methodology can be employed to synthesize analogs of naturally occurring isoquinoline alkaloids, potentially leading to the discovery of new therapeutic agents with improved properties.

The reaction proceeds via the formation of a Schiff base from the β-arylethylamine and the aldehyde, which then undergoes acid-catalyzed cyclization. The amino group on the phenyl ring, being a strong electron-donating group, activates the aromatic ring and promotes the intramolecular electrophilic substitution, often leading to high yields under relatively mild conditions.

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the synthesis of 7-amino-1,2,3,4-tetrahydroisoquinolines via the Pictet-Spengler reaction.

Caption: General workflow for the Pictet-Spengler synthesis of 7-amino-THIQs.

The diagram below illustrates the simplified reaction mechanism.

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Experimental Protocols

General Protocol for the Synthesis of 1-Substituted-7-amino-1,2,3,4-tetrahydroisoquinolines

This protocol is a representative example. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

3-Amino-β-phenylethylamine derivative (1.0 eq)

-

Aldehyde (1.1 eq)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of the 3-amino-β-phenylethylamine derivative (1.0 eq) in the chosen solvent (e.g., DCM), add the aldehyde (1.1 eq).

-

Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., TFA, 2.0 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (temperature and time will vary depending on the substrate, see Table 1). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate until the pH is basic.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 7-amino-1,2,3,4-tetrahydroisoquinoline.

Microwave-Assisted Protocol:

For certain substrates, microwave irradiation can significantly reduce reaction times and improve yields.

-

In a microwave-safe vial, combine the 3-amino-β-phenylethylamine derivative (1.0 eq), aldehyde (1.1 eq), and a catalytic amount of acid (e.g., TFA) in a suitable solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature for a set time (e.g., 120°C for 15-30 minutes).[6]

-

After cooling, perform the workup and purification as described in the general protocol.

Data Presentation

| Entry | Aldehyde (R-CHO) | R-Group | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Formaldehyde | H | HCl | H₂O | 100 | 4 | 85 |

| 2 | Acetaldehyde | CH₃ | TFA | DCM | 40 | 6 | 82 |

| 3 | Benzaldehyde | Phenyl | TFA | DCM | 40 | 8 | 78 |

| 4 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | TFA | DCE | 80 | 5 | 88 |

| 5 | Isovaleraldehyde | Isobutyl | HCl | EtOH | 78 | 12 | 75 |

| 6 | Cyclohexanecarboxaldehyde | Cyclohexyl | TFA | DCM | 40 | 10 | 79 |

DCM: Dichloromethane, DCE: 1,2-Dichloroethane, TFA: Trifluoroacetic acid, EtOH: Ethanol.

Concluding Remarks

The Pictet-Spengler reaction is a highly efficient method for the synthesis of 7-amino-1,2,3,4-tetrahydroisoquinolines. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of these valuable compounds. The versatility of the reaction with respect to the aldehyde component allows for the generation of a diverse range of 1-substituted derivatives, which are of significant interest in the field of medicinal chemistry and drug development. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

"application of 1,2,3,4-tetrahydroisoquinolin-7-amine in parallel synthesis"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Its rigid, three-dimensional structure makes it an excellent starting point for the synthesis of compound libraries aimed at exploring chemical space in drug discovery. Specifically, 1,2,3,4-tetrahydroisoquinolin-7-amine offers a versatile handle for diversification through its reactive primary amino group at the 7-position. This allows for the generation of large and diverse compound libraries via parallel synthesis, a key strategy in modern drug development for the rapid identification of new lead compounds.

This application note details a protocol for the solution-phase parallel synthesis of a urea library derived from this compound. The methodology is designed for high-throughput synthesis and purification, enabling the efficient generation of a diverse set of molecules for biological screening.

Parallel Synthesis of a Urea Library

The primary amino group of this compound can be readily functionalized to introduce a wide variety of substituents. One common and robust reaction for library synthesis is the formation of ureas. In this proposed workflow, the amine is reacted with a diverse set of isocyanates, which can be generated in situ from primary amines and a carbonyl source, or used as pre-formed building blocks.

A logical workflow for this parallel synthesis is outlined below.